3-Bromo-4-methoxyphenylboronic acid
Overview
Description
3-Bromo-4-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C7H8BBrO3. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers its organic group to a palladium complex . This results in the formation of a new carbon–carbon bond, which is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involves several biochemical pathways. The reaction begins with the oxidative addition of an organic group to a palladium complex . This is followed by transmetalation, where the organic group is transferred from boron to palladium . The reaction concludes with the reductive elimination of the palladium complex, resulting in the formation of a new carbon–carbon bond .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared , suggesting that they may have favorable bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic compounds, making the compound a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign .
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Molecular Mechanism
It is known that boronic acids can participate in Suzuki-Miyaura coupling reactions, which involve oxidative addition and transmetalation
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide, in an aqueous or organic solvent.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 3-Bromo-4-methoxyphenylboronic acid is extensively used in organic synthesis for constructing complex molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for forming carbon-carbon bonds in the synthesis of various organic compounds .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular structures with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its versatility in forming carbon-carbon bonds makes it a valuable reagent in various manufacturing processes .
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the bromine atom, making it less reactive in certain coupling reactions.
3-Bromo-4-methylbenzoic acid: Contains a methyl group instead of a methoxy group, leading to different reactivity and applications.
2,4,6-Trimethylphenylboronic acid: Contains multiple methyl groups, affecting its steric and electronic properties.
Uniqueness: 3-Bromo-4-methoxyphenylboronic acid is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. This combination allows for selective and efficient synthesis of complex molecules, making it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFQTEKWUJUYEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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